![molecular formula C15H16N2O3S2 B5614232 4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5614232.png)
4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide
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Overview
Description
"4-[(6-Methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide" is a chemical compound with potential relevance in various chemical and pharmaceutical contexts. Its specific properties and reactions depend on its molecular structure, which involves a quinoline and thiophene moiety.
Synthesis Analysis
The synthesis of related quinoline-thiophene compounds involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by various treatments for oxidation and derivatization (Aleksandrov et al., 2020). Another synthesis method includes the reaction of methyl amino-cyano-methylthiothiophene carboxylate with other reagents to form polyfunctionalized quinolines (Tominaga et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest typically involves a complex aromatic system, with the quinoline and thiophene rings playing a crucial role. The arrangement of these rings and the substituents attached to them dictate the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds like "4-[(6-Methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide" undergo various chemical reactions, including electrophilic substitution, nitration, sulfonation, bromination, formylation, and acylation. These reactions predominantly occur at specific positions of the thiophene ring due to its electronic and steric properties (Aleksandrov et al., 2020).
properties
IUPAC Name |
4-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-4-5-13-11(7-10)3-2-6-17(13)22(19,20)12-8-14(15(16)18)21-9-12/h4-5,7-9H,2-3,6H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQYTFMSHDAUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CSC(=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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